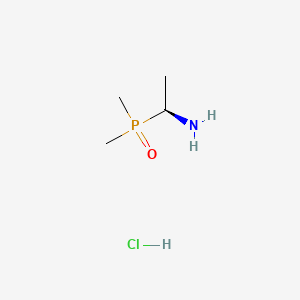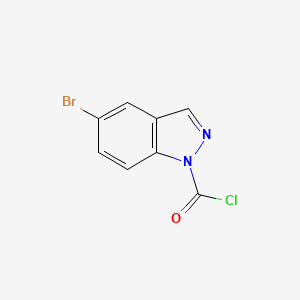
n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine is an organic compound that belongs to the class of heterocyclic amines. It features a thiophene ring and an imidazole ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an aldehyde.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the thiophene and imidazole rings.
Reduction: Reduced forms of the compound, potentially altering the thiophene or imidazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene and imidazole rings play crucial roles in these interactions, often involving hydrogen bonding and π-π stacking interactions.
Comparación Con Compuestos Similares
Similar Compounds
- n-Methyl-1-(thiophen-2-yl)methanamine
- n-Methyl-1-(5-(pyridin-4-yl)-1h-imidazol-2-yl)methanamine
Uniqueness
n-Methyl-1-(5-(thiophen-2-yl)-1h-imidazol-2-yl)methanamine is unique due to the presence of both thiophene and imidazole rings, which confer distinct electronic and steric properties. These features make it particularly valuable in medicinal chemistry for the design of new drugs with specific biological activities.
Propiedades
Fórmula molecular |
C9H11N3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
N-methyl-1-(5-thiophen-2-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H11N3S/c1-10-6-9-11-5-7(12-9)8-3-2-4-13-8/h2-5,10H,6H2,1H3,(H,11,12) |
Clave InChI |
BCHMYAAPXRPNIZ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC=C(N1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]methyl}-1,3,4-oxadiazole-2-thiol](/img/structure/B13644159.png)

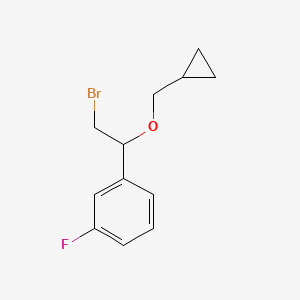
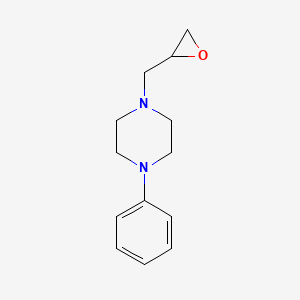
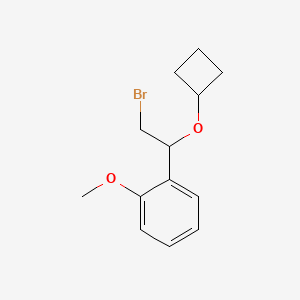
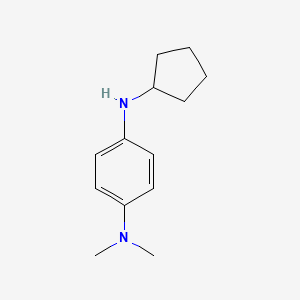
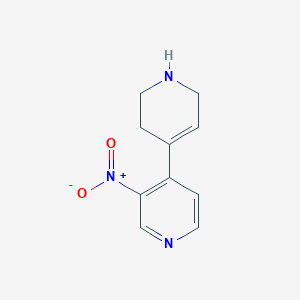

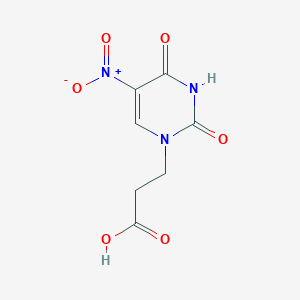
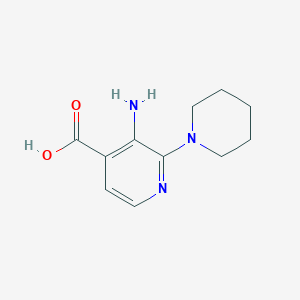

![(R)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B13644233.png)
